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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview and detailed protocol for

performing Southern blotting using the chemiluminescent substrate CDP-Star. This method

offers a highly sensitive, non-radioactive alternative for the detection of specific DNA

sequences.

Introduction
Southern blotting is a foundational technique in molecular biology for detecting a specific DNA

sequence in a complex DNA sample, such as genomic DNA. The procedure involves the

separation of DNA fragments by gel electrophoresis, transfer to a solid support, and

subsequent hybridization with a labeled probe. CDP-Star (Disodium 2-chloro-5-(4-

methoxyspiro{1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.1³,⁷]decan}-4-yl)phenyl phosphate) is

a highly sensitive chemiluminescent substrate for alkaline phosphatase (AP).[1] When a probe

labeled with a hapten like digoxigenin (DIG) is used, an anti-hapten antibody conjugated to

alkaline phosphatase can be employed for detection. The enzymatic dephosphorylation of

CDP-Star by alkaline phosphatase triggers a chemical reaction that produces sustained, high-

intensity light at a maximum wavelength of approximately 466 nm, which can be captured on X-

ray film or by a digital imaging system.[1] This system provides a rapid and sensitive detection

method with low background, making it a robust alternative to traditional radioactive methods.
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Principle of CDP-Star Chemiluminescence
The detection of target DNA using a DIG-labeled probe and CDP-Star involves a multi-step

immunological and chemical process. Following hybridization of the DIG-labeled probe to the

target DNA on the membrane, an anti-DIG antibody conjugated to alkaline phosphatase is

added. This antibody specifically binds to the DIG moiety on the probe. The membrane is then

incubated with CDP-Star. The alkaline phosphatase enzyme catalyzes the removal of a

phosphate group from the CDP-Star molecule.[1][2] This dephosphorylation generates an

unstable intermediate anion which decomposes, resulting in the emission of light.[1][2]
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Caption: Chemiluminescent reaction of CDP-Star catalyzed by alkaline phosphatase.

Experimental Workflow
The overall workflow for a Southern blot experiment using CDP-Star detection can be broken

down into several key stages, from sample preparation to signal detection.
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Caption: Experimental workflow for Southern blotting with CDP-Star detection.
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Detailed Protocols
This section provides a detailed protocol for performing a Southern blot with DIG-labeled

probes and CDP-Star detection. The volumes provided are for a standard 100 cm² membrane

and should be scaled accordingly.

Part 1: DNA Digestion, Electrophoresis, and Transfer
DNA Digestion: Digest 10-20 µg of genomic DNA with the desired restriction enzyme(s)

overnight to ensure complete digestion.

Agarose Gel Electrophoresis: Separate the digested DNA fragments on a 0.8-1.0% agarose

gel. Run the gel at a low voltage (e.g., 20-30 V) overnight for optimal separation of large

fragments.

Depurination (Optional): For large DNA fragments (>10 kb), treat the gel with 0.25 M HCl for

10-15 minutes to facilitate transfer. Rinse with deionized water.

Denaturation: Immerse the gel in a denaturation solution for 2 x 15 minutes with gentle

agitation.

Neutralization: Rinse the gel with deionized water and then immerse in a neutralization

solution for 2 x 15 minutes.

Southern Transfer: Transfer the DNA from the gel to a positively charged nylon membrane

overnight using a standard capillary transfer setup with 20x SSC transfer buffer.

Crosslinking: After transfer, rinse the membrane in 2x SSC, air dry, and fix the DNA to the

membrane by UV crosslinking.

Part 2: Hybridization
Prehybridization: Place the membrane in a hybridization bottle or bag and add

prehybridization buffer. Incubate for at least 1-2 hours at the calculated hybridization

temperature with constant rotation or agitation.

Probe Denaturation: Denature the DIG-labeled DNA probe by heating at 100°C for 5

minutes, then immediately place it on ice.
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Hybridization: Add the denatured probe to the prehybridization buffer (now the hybridization

buffer) and incubate overnight at the hybridization temperature.

Part 3: Immunological Detection and Signal Generation
All incubation steps from this point forward are performed at room temperature (15-25°C) with

gentle agitation.[3]

Stringency Washes:

Wash the membrane twice for 5 minutes each in 2x SSC, 0.1% SDS at room temperature.

Wash the membrane twice for 15 minutes each in 0.1x - 0.5x SSC, 0.1% SDS at the

hybridization temperature or higher (e.g., 65-68°C).

Blocking:

Rinse the membrane briefly (1-5 minutes) in Washing Buffer.[3]

Incubate the membrane in Blocking Solution for 30-60 minutes.[3]

Antibody Incubation:

Dilute the Anti-Digoxigenin-AP, Fab fragments (e.g., 1:10,000 to 1:20,000) in Blocking

Solution.

Incubate the membrane in the antibody solution for 30 minutes.[3][4]

Post-Antibody Washes:

Wash the membrane twice for 15 minutes each in Washing Buffer to remove unbound

antibody.[3][4]

Equilibration:

Equilibrate the membrane in Detection Buffer for 2-5 minutes.[3][4]

CDP-Star Incubation:
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Place the membrane on a clean, flat surface (e.g., a hybridization bag or development

folder).

Apply the CDP-Star working solution (typically diluted 1:100 in Detection Buffer or used as

a ready-to-use solution) evenly onto the membrane (approximately 1 ml per 100 cm²).[1]

[3]

Incubate for 5 minutes.[3]

Signal Detection:

Remove excess substrate by touching the edge of the membrane to an absorbent paper.

Do not allow the membrane to dry out.

Seal the damp membrane in a hybridization bag or place it between two sheets of clear

plastic.

Expose the membrane to X-ray film or a chemiluminescence imager. Initial exposure times

can range from 1 to 10 minutes, and can be adjusted based on signal intensity.[5] The light

emission is stable for several hours, allowing for multiple exposures.[1]

Reagent and Buffer Compositions
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Solution Composition Purpose

Denaturation Solution 1.5 M NaCl, 0.5 M NaOH
Denatures double-stranded

DNA in the gel.

Neutralization Solution
1.5 M NaCl, 0.5 M Tris-HCl (pH

7.5)

Neutralizes the gel after

denaturation.

20x SSC
3 M NaCl, 0.3 M Sodium

Citrate (pH 7.0)

Standard transfer and wash

buffer.

Prehybridization Buffer

5x SSC, 0.1% (w/v) N-

lauroylsarcosine, 0.02% (w/v)

SDS, 1% (w/v) Blocking

Reagent

Blocks non-specific binding

sites on the membrane before

probe addition.

Washing Buffer

0.1 M Maleic acid, 0.15 M

NaCl, 0.3% (v/v) Tween 20 (pH

7.5)

Used for washing after

antibody incubation.[3]

Blocking Solution

1% (w/v) Blocking Reagent in

Maleic Acid Buffer (0.1 M

maleic acid, 0.15 M NaCl, pH

7.5)

Blocks non-specific binding

sites before antibody

incubation.[6]

Detection Buffer
0.1 M Tris-HCl, 0.1 M NaCl (pH

9.5)

Provides the optimal pH for the

alkaline phosphatase reaction.

[1]

Quantitative Parameters for CDP-Star Detection
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Parameter Recommendation Notes

Membrane Type Positively charged nylon

Strongly recommended for

optimal signal and low

background.[1][5]

Anti-DIG-AP Dilution
1:10,000 to 1:20,000 (typically

37.5 mU/ml)

Optimal concentration should

be determined empirically.[4]

CDP-Star Concentration
Ready-to-use (0.25 mM) or

1:100 dilution of stock

Follow manufacturer's

instructions.[1][7]

Substrate Volume
~1.0 ml per 100 cm²

membrane

Ensure even coverage of the

membrane.

Substrate Incubation Time 5 minutes [3][7]

Incubation Temperature Room Temperature (15-25°C)
For all steps of the

immunological detection.[3]

Initial Film Exposure 1 - 10 minutes

Adjust based on signal

strength. Multiple exposures

are possible.[5]

Troubleshooting
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Problem Possible Cause Solution

High Background

- Insufficient blocking- Antibody

concentration too high-

Inadequate washing-

Membrane type

- Increase blocking time to 60

minutes.- Optimize antibody

dilution.- Increase the number

and duration of post-antibody

washes.- Use a recommended

positively charged nylon

membrane.

Weak or No Signal

- Inefficient DNA transfer- Low

probe concentration or labeling

efficiency- Stringency of

washes too high- Exposure

time too short

- Verify transfer with a stained

gel.- Check probe labeling

efficiency; increase probe

concentration.- Reduce the

temperature or increase the

salt concentration of the high-

stringency wash.- Increase

exposure time; the signal is

stable and allows for long

exposures.[1]

Spotty/Uneven Background

- Uneven application of

substrate- Membrane allowed

to dry out- Contamination of

buffers

- Ensure the substrate is

spread evenly without air

bubbles.- Keep the membrane

damp throughout the detection

procedure.- Use fresh, filtered

buffers.

Conclusion
The CDP-Star chemiluminescent substrate provides a rapid, safe, and highly sensitive method

for the detection of specific DNA sequences in Southern blotting. Its high signal intensity and

low background, combined with a stable light emission, allow for flexible and reliable analysis.

By following the detailed protocols and optimizing the key parameters outlined in these notes,

researchers can achieve robust and reproducible results in their nucleic acid detection

experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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